Cas no 821770-01-8 (Benzofuran, 2-(4-chlorophenyl)-5-methyl-3-(trifluoromethyl)-)

Benzofuran, 2-(4-chlorophenyl)-5-methyl-3-(trifluoromethyl)- structure
821770-01-8 structure
Product name:Benzofuran, 2-(4-chlorophenyl)-5-methyl-3-(trifluoromethyl)-
CAS No:821770-01-8
MF:C16H10OF3Cl
MW:310.6982
CID:697552
PubChem ID:11392767

Benzofuran, 2-(4-chlorophenyl)-5-methyl-3-(trifluoromethyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzofuran, 2-(4-chlorophenyl)-5-methyl-3-(trifluoromethyl)-
    • 2-(4-chlorophenyl)-5-methyl-3-(trifluoromethyl)-1-benzofuran
    • 821770-01-8
    • DTXSID40464541
    • 2-(4-chlorophenyl)-5-methyl-3-(trifluoromethyl)benzofuran
    • Inchi: InChI=1S/C16H10ClF3O/c1-9-2-7-13-12(8-9)14(16(18,19)20)15(21-13)10-3-5-11(17)6-4-10/h2-8H,1H3
    • InChI Key: RJTQANIAZAZEPR-UHFFFAOYSA-N
    • SMILES: CC1=CC2=C(C=C1)OC(=C2C(F)(F)F)C3=CC=C(C=C3)Cl

Computed Properties

  • Exact Mass: 310.0372271g/mol
  • Monoisotopic Mass: 310.0372271g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 1
  • Complexity: 365
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 13.1Ų
  • XLogP3: 5.9

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